N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-3-14-20-21-15-7-8-17(22-23(14)15)26-10-16(25)19-13-6-4-5-12(9-13)18-11(2)24/h4-9H,3,10H2,1-2H3,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVKCJSOYUWTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Acetylation: The acetylamino group is introduced by acetylation of aniline derivatives using acetic anhydride or acetyl chloride.
Coupling Reactions: The final step involves coupling the acetylamino phenyl group with the triazolopyridazine core through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and acids or bases like hydrochloric acid and sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme inhibition, receptor binding, and signal transduction pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. The acetylamino group may enhance binding affinity through hydrogen bonding interactions. The sulfanyl group can participate in redox reactions, modulating the activity of redox-sensitive proteins. Overall, the compound’s effects are mediated through its ability to interfere with key biochemical pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Notes:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The ethyl group likely increases LogP compared to pyridinyl analogs, improving membrane permeability but risking solubility challenges. For instance, CAS 891107-11-2 (4-methoxyphenyl analog) balances LogP via its methoxy group’s polar contribution .
- Metabolic Stability : Ethyl’s resistance to oxidative metabolism may extend half-life relative to thiophene- or pyridinyl-containing compounds (e.g., ), which are prone to CYP450-mediated degradation .
Q & A
Q. What are the key steps and intermediates in the synthesis of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions starting with the preparation of triazolo-pyridazine intermediates. Key steps include:
- Intermediate formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazolo-pyridazine core .
- Sulfanyl acetamide coupling : Thiol-alkylation or nucleophilic substitution to introduce the sulfanylacetamide moiety .
- Final functionalization : Acetylation or amidation to attach the 3-(acetylamino)phenyl group .
Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature control : Higher temperatures (80–120°C) accelerate cyclocondensation but may increase side reactions; lower temperatures favor selectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis .
- Catalyst choice : Transition metals (e.g., Pd/C) or bases (e.g., K2CO3) improve coupling efficiency .
- Statistical optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., molar ratios, reaction time) .
Q. What methodologies are used to assess the compound’s biological activity and mechanism of action?
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Control for purity : Re-evaluate compound purity via HPLC and MS, as impurities may skew bioassay results .
- Standardize assay protocols : Use consistent cell lines, incubation times, and positive controls .
- Cross-validate findings : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Modify the ethyl group on the triazolo ring or the acetylamino phenyl group to evaluate potency changes .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to assess tolerance .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models .
Q. How is the compound’s stability under physiological conditions evaluated?
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then monitor decomposition via HPLC .
- Plasma stability assays : Incubate with human/animal plasma and quantify intact compound over time .
- pH-solubility profiling : Determine solubility in buffers (pH 1–10) to predict oral bioavailability .
Q. What advanced analytical methods are used to resolve structural ambiguities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
